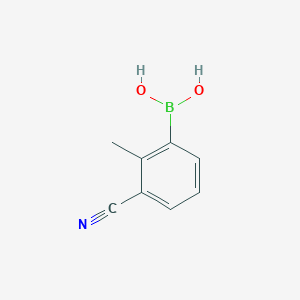
3-Cyano-4-isobutoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-isobutoxybenzoic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used in various fields due to its importance.
Synthesis Analysis
The synthesis of 3-Cyano-4-isobutoxybenzoic acid can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .Molecular Structure Analysis
The molecular structure of 3-Cyano-4-isobutoxybenzoic acid is represented by the InChI code1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) . Physical And Chemical Properties Analysis
3-Cyano-4-isobutoxybenzoic acid is a white crystalline powder with a melting point of 118-120°C. It is soluble in organic solvents, such as acetone and methanol, but insoluble in water.Scientific Research Applications
Nanotechnology
Finally, 3-Cyano-4-isobutoxybenzoic acid might be used in the field of nanotechnology to create molecular building blocks for nanostructures, which could have applications in electronics or drug delivery systems.
Each of these fields presents a unique avenue for the application of 3-Cyano-4-isobutoxybenzoic acid, reflecting the compound’s versatility in scientific research. While the current web search did not provide specific examples of research in these areas, the potential applications are grounded in the chemical properties of the compound .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Cyano-4-isobutoxybenzoic acid is the enzyme xanthine oxidase . This enzyme plays a crucial role in the synthesis of uric acid, a compound that can lead to gout when present in high levels .
Mode of Action
3-Cyano-4-isobutoxybenzoic acid, also known as Febuxostat, is a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting this enzyme, Febuxostat reduces the production of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine degradation pathway . This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. The end product of this pathway is uric acid. By inhibiting xanthine oxidase, Febuxostat prevents the final steps of purine degradation, thereby reducing the production of uric acid .
Pharmacokinetics
Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins, particularly albumin . The drug is metabolized via several cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases . The elimination half-life of Febuxostat is approximately 5-8 hours . It is excreted in both urine and feces, mostly as metabolites .
Result of Action
The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help to manage conditions such as gout, which is characterized by the accumulation of uric acid crystals in joints and other tissues .
Action Environment
The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, warmer water temperatures, strong nitrogen–phosphorus limitation (N:P), low salinity, and higher water transparency can influence the production of cyanobacteria toxin . These factors vary with geographical settings and seasons .
properties
IUPAC Name |
3-cyano-4-(2-methylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZYDWVXISOEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629861 |
Source


|
| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-isobutoxybenzoic acid | |
CAS RN |
528607-60-5 |
Source


|
| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B1371272.png)


![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)





![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)



